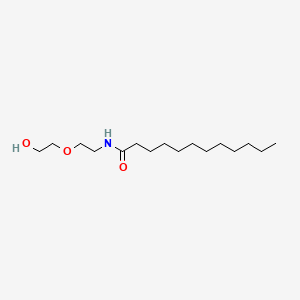
PEG-3 Lauramide
概要
説明
PEG-3 Lauramide, also known as Polyethylene Glycol Lauramide, is a non-ionic surfactant widely used in various industries, particularly in cosmetics and personal care products. It is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. The compound is known for its emulsifying properties, which allow it to stabilize mixtures of oil and water, making it an essential ingredient in creams, lotions, and other formulations .
準備方法
Synthetic Routes and Reaction Conditions
PEG-3 Lauramide is synthesized through the ethoxylation of lauramide. The process involves the reaction of lauric acid with ethanolamine to form lauramide, which is then ethoxylated with ethylene oxide to produce this compound. The reaction conditions typically include a temperature range of 150-200°C and the presence of a catalyst such as potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality. The process is highly efficient and can be scaled up to meet commercial demands .
化学反応の分析
Types of Reactions
PEG-3 Lauramide primarily undergoes reactions typical of amides and ethoxylated compounds. These include:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form lauric acid and polyethylene glycol.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Lauric acid and polyethylene glycol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted amides and other derivatives.
科学的研究の応用
PEG-3 Lauramide has a wide range of applications in scientific research:
作用機序
PEG-3 Lauramide exerts its effects primarily through its surfactant properties. The molecule consists of a hydrophobic lauric acid tail and a hydrophilic polyethylene glycol head. This amphiphilic structure allows it to reduce the surface tension between oil and water, forming stable emulsions. The hydrophilic head interacts with water molecules, while the hydrophobic tail interacts with oil molecules, effectively bridging the two phases .
類似化合物との比較
Similar Compounds
- PEG-2 Lauramide
- PEG-4 Lauramide
- PEG-5 Lauramide
- PEG-6 Lauramide
- PEG-7 Lauramide
Uniqueness
Compared to its analogs, PEG-3 Lauramide offers a balance between hydrophilicity and hydrophobicity, making it particularly effective in forming stable emulsions. Its intermediate chain length provides optimal solubility and emulsifying properties, which are essential for various applications in cosmetics and personal care products .
特性
CAS番号 |
20138-28-7 |
|---|---|
分子式 |
C16H33NO3 |
分子量 |
287.44 g/mol |
IUPAC名 |
N-[2-(2-hydroxyethoxy)ethyl]dodecanamide |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(19)17-12-14-20-15-13-18/h18H,2-15H2,1H3,(H,17,19) |
InChIキー |
SIFSGJHNINUHSG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCOCCO |
関連するCAS |
26635-75-6 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














